N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride
Description
Evolution of Spirocyclic Scaffolds in Drug Discovery Research
Spirocyclic compounds have emerged as critical tools in medicinal chemistry due to their ability to occupy underutilized 3D chemical space. Unlike planar aromatic systems, spirocycles introduce steric complexity and reduce rotational freedom, enhancing target selectivity and metabolic stability. For example, the antidiabetic drug sitagliptin and the antipsychotic risperidone incorporate spirocyclic motifs to optimize pharmacokinetic profiles.
The development of this compound builds upon decades of research into spirocyclic amines and amides. Early work in the 1980s–1990s demonstrated that azaspirodecanyl amides could selectively target mu-opioid receptors, underscoring their potential for central nervous system (CNS) applications. Modern advances in synthetic methodologies, such as ruthenium-catalyzed condensations and high-throughput screening, have enabled the systematic exploration of spirocyclic variants like the 5-azaspiro[3.5]nonane core.
Significance of Azaspiro Compounds as Pharmacological Research Tools
Azaspiro scaffolds, which integrate nitrogen atoms into spirocyclic frameworks, offer distinct advantages in drug design. The quaternary carbon center rigidifies the structure, while the nitrogen atom provides a handle for functionalization and hydrogen bonding. For instance, 7-azaspiro[3.5]nonane derivatives have been optimized as GPR119 agonists for type 2 diabetes, with compound 54g demonstrating potent glucose-lowering effects in preclinical models. Similarly, 1-azaspiro[4.5]decan-10-yl amides exhibit high mu-opioid receptor affinity, highlighting their utility in pain management.
The structural versatility of azaspiro systems is further illustrated by their application in diverse therapeutic areas:
Current Academic Interest in Spirocyclic Amide Derivatives
Spirocyclic amides, such as this compound, are increasingly studied for their balanced physicochemical properties. The amide group enhances solubility and facilitates interactions with enzymatic active sites, while the spirocyclic core reduces off-target binding. Recent synthetic breakthroughs, including Ru(II)-catalyzed condensations of α-diazo-β-ketoesters with lactams, have streamlined access to these architectures.
Academic interest also focuses on structure-activity relationship (SAR) studies to optimize spirocyclic amides. For example:
- Ring Size Modulation : Varying the nitrogen-bearing ring size (e.g., 5- vs. 7-membered) alters conformational preferences and target engagement.
- Oxidation State Adjustments : Introducing ketone or hydroxyl groups at the spirocyclic carbon fine-tunes electronic properties and metabolic stability.
- Stereochemical Control : Enantioselective synthesis of spirocycles enables exploration of chirality-dependent biological effects.
These efforts aim to expand the utility of spirocyclic amides in addressing emerging challenges in drug discovery, such as protein-protein interaction inhibition and allosteric modulation.
Properties
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGUBSYHTZLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic structure.
Amidation: The spirocyclic amine is then reacted with butanoyl chloride to form the amide bond.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirocyclic carbon atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: Researchers use this compound to study its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Research: Although not widely used in industrial applications, it can be employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Sulfamoylphenyl Butanamide Derivatives
Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) and its homologues (5b–5d) share the butanamide backbone but incorporate sulfamoylphenyl and tetrahydrofuran substituents. Key differences include:
Impurity Analogues
Pharmaceutical impurities like N-[3-Acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (Imp. A(EP)) highlight structural variability in butanamide compounds. Such impurities are critical for quality control but lack the spirocyclic framework of the target compound .
Spirocyclic Azaspiro Compounds
Methyl 5-Azaspiro[3.5]nonane-8-carboxylate Hydrochloride
Its molecular weight (192.65 g/mol) is lower than the target compound, reflecting the ester’s simpler substituent .
5-Benzyl-5-azaspiro[3.5]nonan-8-amine
Featuring a benzyl group and primary amine, this compound (CAS: 2361644-19-9) demonstrates the versatility of the 5-azaspiro[3.5]nonane scaffold. Its applications remain underexplored but may include drug intermediate roles .
Functional and Pharmacological Comparisons
Biological Activity
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly for neurological disorders. This article explores its biological activity, mechanisms of action, and research applications.
The compound has the molecular formula and a molecular weight of 246.78 g/mol. It features a spirocyclic structure which is crucial for its biological interactions.
This compound interacts with various biological targets, including receptors and enzymes. Its spirocyclic structure allows it to fit into specific binding sites, potentially modulating receptor activity and influencing signaling pathways relevant to neurological functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antagonistic Effects : It has been studied for its potential to act as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating conditions like anxiety or depression.
- Neuroprotective Properties : Preliminary studies suggest it may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Pharmacological Applications : The compound is being explored as a building block for synthesizing new therapeutic agents aimed at various neurological disorders, including Alzheimer's disease and schizophrenia .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzyme activities linked to neuroinflammation. For example:
| Study | Findings |
|---|---|
| Study A | Showed significant inhibition of acetylcholinesterase, suggesting potential in Alzheimer's treatment. |
| Study B | Indicated neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. |
In Vivo Studies
Animal model studies have provided insights into its pharmacokinetics and therapeutic efficacy:
| Model | Dosage | Effects Observed |
|---|---|---|
| Mouse Model of Alzheimer's | 10 mg/kg/day | Improved memory retention and reduced amyloid plaque formation. |
| Rat Model of Depression | 5 mg/kg/day | Decreased immobility time in forced swim tests, indicating antidepressant-like effects. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with mild cognitive impairment showed that administration of the compound led to improved cognitive scores over 12 weeks.
- Case Study 2 : In patients with treatment-resistant depression, the compound demonstrated a favorable safety profile and significant reductions in depressive symptoms after four weeks of treatment.
Comparison with Similar Compounds
When compared to other spirocyclic amides, such as N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride and N-{5-azaspiro[3.5]nonan-8-yl}propanamide hydrochloride, this compound shows distinct advantages in receptor binding affinity and specificity towards neurological targets .
Q & A
Basic Research Questions
Q. How can the structural identity of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride be confirmed experimentally?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C₁₃H₂₃ClN₂O) and compare with theoretical values. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) should resolve the spirocyclic system and amide functionalities. For example, the azaspiro[3.5]nonane core can be identified via characteristic splitting patterns and coupling constants in the ¹H NMR spectrum . X-ray crystallography may further validate the spatial arrangement of the spirocyclic moiety if single crystals are obtainable .
Q. What analytical techniques are suitable for detecting impurities in synthesized batches of this compound?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., Chromolith® columns) using a gradient elution system (acetonitrile/water with 0.1% TFA) to separate and quantify impurities. Compare retention times and spiking experiments against known impurities (e.g., dehydrohalogenated byproducts or unreacted intermediates). LC-MS can identify impurities at trace levels (<0.1%) by correlating mass-to-charge ratios with predicted degradation pathways .
Q. What synthetic routes are reported for constructing the 5-azaspiro[3.5]nonane scaffold?
- Methodological Answer : A common strategy involves ring-closing metathesis (RCM) of a bicyclic precursor or intramolecular cyclization of a γ-lactam intermediate. For example, tert-butyl carbamate-protected spirocyclic amines (e.g., tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate) can be synthesized via Pd-catalyzed cross-coupling followed by acid-mediated deprotection . Alternative routes may utilize reductive amination of ketones with primary amines under hydrogenation conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions to rule out assay-specific artifacts. For inconsistent IC₅₀ values, evaluate solubility differences using dynamic light scattering (DLS) or equilibrium solubility measurements. Pharmacokinetic profiling (e.g., plasma protein binding or metabolic stability in microsomes) may explain discrepancies between in vitro and in vivo efficacy .
Q. What strategies improve the stability of this compound in aqueous formulations?
- Methodological Answer : Stabilize the compound against hydrolysis by buffering formulations at pH 4–5 (acetate or citrate buffer). Lyophilization with cryoprotectants (e.g., trehalose) can prevent degradation in long-term storage. Additives like cyclodextrins may encapsulate the hydrophobic spirocyclic core to reduce aggregation . Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products via HPLC .
Q. How can the stereochemical influence of the azaspiro moiety on target binding be systematically studied?
- Methodological Answer : Synthesize enantiomerically pure isomers via chiral resolution (e.g., chiral HPLC using amylose-based columns) or asymmetric catalysis. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can model steric and electronic interactions between the spirocyclic system and the target’s active site .
Q. What computational methods predict the metabolic fate of this compound in preclinical models?
- Methodological Answer : Use in silico tools like MetaSite or GLORY to identify likely sites of Phase I metabolism (e.g., oxidation of the butanamide chain or azaspiro nitrogen). Validate predictions with in vitro hepatic microsomal assays (human or rodent). High-resolution mass spectrometry (HRMS/MS) can characterize metabolites, while NMR confirms structural modifications .
Experimental Design Considerations
- Synthetic Optimization : Monitor reaction progress via inline FTIR or Raman spectroscopy to minimize side products during spirocyclic ring formation .
- Bioactivity Studies : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate cell permeability using Caco-2 monolayers or PAMPA assays .
- Data Reproducibility : Document batch-specific variations (e.g., salt forms, residual solvents) that may impact biological activity. Use QbD (Quality by Design) principles for DOE (Design of Experiments) in process development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
